Product packaging for 7,7-difluorobicyclo[4.1.0]heptan-2-one(Cat. No.:CAS No. 1251923-13-3)

7,7-difluorobicyclo[4.1.0]heptan-2-one

Cat. No.: B6144723
CAS No.: 1251923-13-3
M. Wt: 146.13 g/mol
InChI Key: ROGDHMVMJRRJEU-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[4.1.0]heptan-2-one is a fluorinated organic compound with the molecular formula C7H8F2O . It belongs to the class of bicyclo[4.1.0]heptane structures, which are frameworks of high interest in synthetic and medicinal chemistry due to their strained ring systems. The presence of two fluorine atoms on the cyclopropane ring makes this ketone a valuable and versatile building block for researchers. Fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity. This compound is well-suited for developing novel pharmaceuticals, agrochemicals, and materials. It can serve as a key precursor in various chemical transformations, including nucleophilic additions to the carbonyl group, ring-opening reactions of the strained cyclopropane system, and further functionalization of the carbon skeleton. Researchers can utilize this scaffold to create more complex, fluorinated target molecules for structure-activity relationship (SAR) studies or as analogs of bioactive natural products. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGDHMVMJRRJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7,7 Difluorobicyclo 4.1.0 Heptan 2 One and Derivatives

Generation and Reactivity of Difluorocarbene in Cyclopropanation Reactions

Difluorocarbene (:CF2) is a moderately electrophilic intermediate that readily undergoes cycloaddition with electron-rich C-C double bonds. cas.cn Its generation has evolved from classical methods, often hampered by harsh conditions or toxicity, to more refined and practical modern approaches. rsc.orgnih.gov

Historically, difluorocarbene was generated from readily available but often problematic precursors. The dehydrohalogenation of halodifluoromethanes, such as chlorodifluoromethane (B1668795) (Freon 22), using strong bases like metal alkoxides or alkyllithiums was an early method. beilstein-journals.org However, this approach often suffered from low yields because the strong base could react with the newly formed carbene. beilstein-journals.org

An alternative involved phase-transfer catalysis (PTC) with a halomethane and a base like sodium hydroxide (B78521). beilstein-journals.orgnih.gov This system, however, proved largely ineffective for cyclopropanation. beilstein-journals.org The intermediate chlorodifluoromethyl anion is highly transient and tends to hydrolyze in the aqueous phase before it can react with the alkene in the organic phase. nih.gov Some reactions using concentrated potassium hydroxide in dioxane with a phase-transfer catalyst have provided the desired cyclopropanation products, but typically in low yields of less than 30%. beilstein-journals.orgnih.gov

Organomercury compounds, particularly (Trifluoromethyl)phenylmercury (known as Seyferth's reagent), were also employed for the thermal generation of difluorocarbene. While effective, the high toxicity associated with mercury compounds has led to their general disuse in modern synthetic chemistry. cas.cn

The search for safer, more efficient, and operationally simple difluorocarbene sources has led to the development of several modern reagents. cas.cnsioc.ac.cn Among these, sodium bromodifluoroacetate (BrCF2CO2Na) has emerged as a highly effective precursor. organic-chemistry.org It generates difluorocarbene through thermal decarboxylation, providing high yields of gem-difluorocyclopropanes under relatively mild conditions. organic-chemistry.orgresearchgate.net

Compared to its more traditional analogue, sodium chlorodifluoroacetate (ClCF2CO2Na), the bromo-derivative offers significant practical advantages. It is not hygroscopic, making it easier to handle, and its decomposition occurs at lower temperatures, which helps to prevent the thermal degradation of sensitive substrates. cas.cnorganic-chemistry.org This allows for high-yielding cycloaddition with a broad array of alkenes and alkynes without the need for slow reagent addition protocols. organic-chemistry.org

FeatureSodium Chlorodifluoroacetate (ClCF2CO2Na)Sodium Bromodifluoroacetate (BrCF2CO2Na)
Typical Reaction Temp. High (~180 °C) cas.cnMilder (e.g., 150 °C in diglyme) researchgate.net
Reagent Stoichiometry Often requires a large excess cas.cnNear-stoichiometric amounts effective organic-chemistry.org
Handling HygroscopicNon-hygroscopic, easier to handle organic-chemistry.org
Operational Simplicity May require slow additionSimpler, direct addition is effective organic-chemistry.org
A comparative table of difluorocarbene precursors.

Other significant modern reagents include trimethylsilyl-based compounds such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3, Ruppert-Prakash reagent) and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). nih.gov These reagents can generate difluorocarbene under mild, neutral, or basic conditions, often initiated by a catalytic amount of a halide salt like sodium iodide or a fluoride (B91410) source. organic-chemistry.orgscispace.com The development of continuous flow processes using TMSCF3 and catalytic NaI has further enhanced the safety and efficiency of difluorocyclopropanation reactions. organic-chemistry.org

Cyclopropanation of Cyclohexenone Derivatives: Key Strategies

The synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one is achieved by the reaction of a cyclohexenone derivative with difluorocarbene. nih.gov The success of this key step hinges on favoring the [2+1] cycloaddition at the double bond over other potential side reactions.

A primary challenge is that under certain conditions, difluorocarbene can react with the carbonyl oxygen atom instead of the alkene. For instance, the reaction of cyclohexenones with difluorocarbene generated from trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) has been shown to produce O-difluoromethylated enol ethers without any cyclopropanation. researchgate.net Therefore, the choice of the carbene precursor and the reaction conditions is critical to direct the reaction toward the desired bicyclic product. Reagents like sodium bromodifluoroacetate, which are effective for the cyclopropanation of α,β-unsaturated esters, are suitable candidates for this transformation due to the electronic similarity with enone systems. researchgate.net

One effective strategy to circumvent side reactions at the carbonyl group is to protect it prior to cyclopropanation. The conversion of the cyclohexenone to a more electron-rich and reactive silyl (B83357) enol ether, followed by difluorocyclopropanation and subsequent deprotection, is a reliable method for accessing the target ketone. nih.gov

Stereoselective and Enantioselective Approaches to Fluorinated Bicyclo[4.1.0]heptane Skeletons

Achieving stereocontrol in the synthesis of fluorinated bicyclo[4.1.0]heptanes is a significant challenge. While direct asymmetric difluorocyclopropanation methods are emerging, they are not as developed as other transformations like asymmetric epoxidation. beilstein-journals.org Consequently, many successful strategies rely on either biocatalytic resolutions of racemic mixtures or on asymmetric induction during the key cyclopropanation step. nih.govacs.org

Biocatalysis offers a powerful and highly selective method for obtaining enantiomerically pure compounds from racemic mixtures. beilstein-journals.orgnih.gov A common approach is the kinetic resolution of racemic this compound through enzyme-catalyzed reduction of the ketone. Alcohol dehydrogenases (ADHs), often from whole-cell systems like baker's yeast or other microbial sources, can selectively reduce one enantiomer of the ketone to the corresponding alcohol, allowing for the separation of the fast-reacting enantiomer (as the alcohol product) from the slow-reacting enantiomer (as the unreacted ketone). nih.gov

Another widely used biocatalytic method is the lipase-catalyzed resolution of related difluorocyclopropane derivatives. nih.gov This can involve the enantioselective hydrolysis of a prochiral diacetate or the asymmetric transesterification of a prochiral diol, yielding monoacetate products with high enantiomeric excess. nih.gov More recently, engineered enzymes, such as specially designed myoglobins, have been successfully used to catalyze the asymmetric cyclopropanation of difluoromethyl-substituted alkenes, demonstrating high turnover and excellent enantioselectivity. nih.gov

StrategyEnzyme TypeTransformationOutcome
Kinetic Resolution Alcohol Dehydrogenase (ADH)Reduction of racemic ketoneSeparation of enantiomers (chiral alcohol and unreacted ketone) nih.gov
Desymmetrization LipaseAsymmetric hydrolysis of a prochiral diacetateEnantioenriched monoacetate nih.gov
Asymmetric Catalysis Engineered MyoglobinCyclopropanation of alkene with diazo reagentEnantioenriched cyclopropane (B1198618) nih.gov
A summary of biocatalytic strategies for stereocontrol.

Asymmetric induction aims to control the formation of stereocenters during the cyclopropanation reaction itself. This can be achieved through either substrate control or catalyst control.

In substrate-controlled synthesis, a chiral auxiliary attached to the starting material directs the approach of the carbene. For example, fluorinated enynes containing a chiral amino acid moiety have been shown to undergo highly stereoselective tandem cyclopropanation reactions when treated with a diazoalkane in the presence of a ruthenium catalyst. msu.rud-nb.info

Catalyst-controlled reactions employ a chiral catalyst to create an asymmetric environment that favors the formation of one enantiomer over the other. This is a major focus of modern synthetic research. acs.org Highly effective enantioselective cyclopropanations have been achieved using chiral rhodium catalysts, such as those developed by Hashimoto (e.g., Rh2((S)-TCPTTL)4) and Davies (e.g., Rh2((S)-BTPCP)4), in reactions involving fluorinated alkenes and diazo reagents. acs.orgnih.gov These catalysts create a chiral pocket that precisely controls the trajectory of the reactants, leading to products with high levels of enantiomeric excess. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Difluorocarbene
Chlorodifluoromethane (Freon 22)
(Trifluoromethyl)phenylmercury (Seyferth's reagent)
Sodium bromodifluoroacetate
Sodium chlorodifluoroacetate
(Trifluoromethyl)trimethylsilane (TMSCF3)
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)
Cyclohexenone
Silyl enol ether
Enol difluoromethyl ether

Green Chemistry and Advanced Synthesis Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. For the synthesis of this compound and its precursors, techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages over traditional methods by reducing reaction times, energy consumption, and the use of hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purity. beilstein-journals.orgmdpi.com While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, related difluorocyclopropanation reactions have been successfully carried out using this technology.

For instance, the difluorocyclopropanation of alkene precursors, a key step in forming the bicyclo[4.1.0]heptane core, can be significantly enhanced. A general procedure for the microwave-assisted difluorocyclopropanation of an alkene like 1-phenyl-1-cyclohexene (B116675) involves heating the substrate with a suitable difluorocarbene precursor. hud.ac.uk Such protocols often utilize fluorinated acetate (B1210297) salts, though these reactions can be slow and energy-intensive under conventional heating. hud.ac.uk Microwave heating provides a more efficient energy transfer, potentially overcoming these limitations. One-pot, multi-component reactions under microwave irradiation represent a particularly green approach, minimizing waste and operational steps. mdpi.com

A representative, though generalized, microwave-assisted reaction is detailed in the table below, based on protocols for similar heterocyclic syntheses. beilstein-journals.org

ReactantReagent/CatalystConditionsReaction TimeTypical Yield
Cyclohexenone derivativeDifluorocarbene precursor (e.g., TMSCF₃/NaI)Microwave Irradiation, Closed Vessel5-20 minutesModerate to High
1-Phenyl-1-cyclohexeneFluorinated acetate saltMicrowave Irradiation~10 minutes75% (for 7,7-difluoro-1-phenylbicyclo[4.1.0]heptane) hud.ac.uk

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. nih.gov This methodology is highly advantageous for industrial and laboratory-scale synthesis as it can eliminate the need for expensive, anhydrous solvents and strong, hazardous bases, often replacing them with inexpensive aqueous bases like sodium hydroxide or potassium hydroxide. nih.govunimi.it

The generation of difluorocarbene (:CF₂) for cyclopropanation reactions is a prime candidate for PTC. A common method involves the reaction of a haloform, such as chlorodifluoromethane (HCCIF₂), with a concentrated aqueous alkali solution in the presence of a phase-transfer catalyst. nih.gov The catalyst, typically a quaternary ammonium (B1175870) salt like a tetraalkylammonium salt, transports the reacting anion from the aqueous phase to the organic phase where it can generate the carbene in close proximity to the alkene substrate. nih.gov

However, the difluorocyclopropanation of alkenes using HCCIF₂ under PTC conditions can be inefficient. The intermediate chlorodifluoromethyl anion is highly reactive and has a short lifetime, often leading to hydrolysis at the interface before it can react with the alkene in the organic phase. nih.gov To circumvent this, alternative strategies have been developed. One effective method involves using dibromodifluoromethane (B1204443) (CBr₂F₂) and methylene (B1212753) bromide (CH₂Br₂) with 60% aqueous KOH and tetrabutylammonium (B224687) hydrogensulphate (TBAHS) as the catalyst. In this system, the carbene is presumed to be generated within the organic phase, minimizing undesired hydrolysis and increasing the yield of the desired gem-difluorocyclopropane product.

Difluorocarbene SourceBase/Solvent SystemCatalyst TypeKey Feature/Challenge
Chlorodifluoromethane (HCCIF₂)Conc. KOH or NaOH / BiphasicTetraalkylammonium saltIneffective due to rapid hydrolysis of intermediate at the interface. nih.gov
Dibromodifluoromethane (CBr₂F₂) + Methylene Bromide (CH₂Br₂)60% aq. KOH / BiphasicTetrabutylammonium hydrogensulphate (TBAHS)Generates :CF₂ within the organic phase, leading to moderate to high yields.

Functional Group Interconversions on the Bicyclo[4.1.0]heptane Core to Access Ketone Derivatives (e.g., from alcohols)

Once the 7,7-difluorobicyclo[4.1.0]heptane skeleton is constructed, the introduction of the ketone at the C-2 position is typically achieved through functional group interconversion. The most common and direct precursor for the ketone is the corresponding secondary alcohol, 7,7-difluorobicyclo[4.1.0]heptan-2-ol. uni.lu The synthesis of the target ketone therefore becomes a matter of applying a suitable oxidation method to this alcohol precursor.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, with a vast array of available reagents and protocols. The choice of oxidant depends on factors such as substrate sensitivity, desired selectivity, and reaction scale. For a substrate like 7,7-difluorobicyclo[4.1.0]heptan-2-ol, standard oxidation conditions are generally applicable.

Common methods include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective but are falling out of favor due to the toxicity of chromium.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and high-yielding procedure.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.

Hypochlorite-based oxidations: Reagents such as sodium hypochlorite (B82951) (bleach) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) offer a "greener" alternative to heavy metal oxidants.

Oxidation MethodKey ReagentsTypical ConditionsAdvantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C), anhydrousMild conditions, high yields, avoids heavy metals.
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Neutral pH, broad functional group tolerance.
TEMPO-catalyzed OxidationTEMPO (catalyst), NaOCl (oxidant)Biphasic, buffered, room temperatureEnvironmentally friendly, selective for primary/secondary alcohols.

Reactivity and Transformational Chemistry of 7,7 Difluorobicyclo 4.1.0 Heptan 2 One

Chemical Transformations of the Carbonyl Group

The ketone moiety in 7,7-difluorobicyclo[4.1.0]heptan-2-one undergoes typical reactions expected of a carbonyl group, including reductions and nucleophilic additions. These transformations provide access to a variety of functionalized bicyclic systems.

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 7,7-difluorobicyclo[4.1.0]heptan-2-ol. uni.lu This transformation can be accomplished using standard hydride-based reducing agents. For instance, analogous reductions on similar bicyclic ketones have been effectively carried out using lithium aluminum hydride (LiAlH₄) in an appropriate etheral solvent like tetrahydrofuran (B95107) (THF). chemrxiv.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol. The existence of specific stereoisomers, such as (1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol, indicates that stereocontrolled reductions are feasible. aksci.com

Table 1: Reagents for the Reduction of Bicyclic Ketones This table is generated based on common chemical practices and analogous reactions.

Reagent Solvent Product Reference
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) 7,7-difluorobicyclo[4.1.0]heptan-2-ol chemrxiv.org
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) 7,7-difluorobicyclo[4.1.0]heptan-2-ol General Knowledge

The electrophilic carbon of the carbonyl group is susceptible to attack by various carbon and heteroatom nucleophiles. These reactions, such as Grignard or Wittig reactions, allow for carbon-carbon bond formation at the C2 position, expanding the molecular framework. For example, the reaction with an organomagnesium halide (Grignard reagent) would be expected to produce a tertiary alcohol. Similarly, a Wittig reaction using a phosphorus ylide could convert the carbonyl group into an exocyclic double bond.

While specific documented examples for this compound are not prevalent in the reviewed literature, studies on similar bicyclic ketones, such as bicyclo[2.2.1]heptane systems, have explored these transformations. researchgate.net However, such reactions can sometimes be complex, as the basic or nucleophilic conditions required may also promote reactions involving the strained cyclopropane (B1198618) ring. researchgate.net

Table 2: Potential Nucleophilic Addition and Condensation Reactions This table outlines expected transformations based on general principles of organic chemistry.

Reaction Type Reagent Example Expected Product
Grignard Reaction Methylmagnesium Bromide (CH₃MgBr) 2-methyl-7,7-difluorobicyclo[4.1.0]heptan-2-ol
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) 2-methylene-7,7-difluorobicyclo[4.1.0]heptane
Reformatsky Reaction Ethyl bromoacetate, Zn Ethyl (2-hydroxy-7,7-difluorobicyclo[4.1.0]heptan-2-yl)acetate

Reactions Involving the gem-Difluorocyclopropane Moiety

The gem-difluorocyclopropane unit is not merely an inert structural motif; its inherent ring strain and the electronic effects of the fluorine atoms make it a versatile synthon, particularly in ring-opening reactions.

The cleavage of the C-C bonds within the cyclopropane ring is a key transformation of this class of compounds. These reactions often proceed via the formation of fluoroallylic intermediates, making gem-difluorocyclopropanes valuable precursors for the synthesis of monofluoroalkenes. aksci.com A variety of catalysts, including those based on palladium, rhodium, and copper, can facilitate these transformations under different conditions. nii.ac.jpcymitquimica.com

The ring-opening of gem-dihalocyclopropanes can be initiated by a base. In studies on analogous gem-dibromocyclopropanes, the mechanism is proposed to proceed via an initial elimination of hydrogen halide (HBr) to form a highly strained cyclopropene (B1174273) intermediate. oc-praktikum.de This intermediate is then susceptible to nucleophilic attack by the base or solvent. The subsequent cleavage of one of the cyclopropene C-C bonds leads to the formation of a zwitterionic or carbenic species, which ultimately rearranges to the final ring-opened product. oc-praktikum.de This pathway highlights a kinetically controlled process that can yield stereoselective products. oc-praktikum.de Another observed base-induced pathway involves isomerization followed by an intramolecular Michael addition. nii.ac.jp

Solvolysis provides another route to the ring-opening of gem-halocyclopropanes, often facilitated by a metal catalyst. For instance, copper(I)-catalyzed solvolysis of gem-chlorofluoro- and gem-bromofluorocyclopropanes has been used to prepare 2-fluoroallylic ethers, esters, and alcohols. hud.ac.uk In these reactions, the alcohol or carboxylic acid solvent acts as the nucleophile. Similarly, treatment of gem-difluorocyclopropylstannanes with methyllithium, followed by quenching with protic solvents or carboxylic acids, results in β-fluoroallylic alcohols, ethers, and esters with high stereoselectivity. researchgate.net These transformations likely proceed through the formation of an intermediate fluoroallylic carbocation, which is then trapped by the solvent nucleophile. A palladium-catalyzed hydroxylation using water as the nucleophile has also been developed, showcasing a direct route to fluorinated cinnamyl alcohols from aryl-substituted gem-difluorocyclopropanes. hud.ac.uk

Table 3: Summary of Ring-Opening Reaction Pathways This table is generated based on data from the cited research articles.

Pathway Conditions Key Intermediate Typical Products References
Base-Promoted Nucleophilic Base (e.g., alkoxide) Cyclopropene Bromoalkene Glycosides (from dibromo-analogue) oc-praktikum.de
Catalytic Solvolysis Cu(I) catalyst, Alcohol/Acid Solvent Fluoroallylic Cation 2-Fluoroallylic Ethers/Esters hud.ac.uk
Stannane-Mediated Solvolysis MeLi, then H₂O, Alcohols, or Acids Fluoroallylic Anion/Carbanion β-Fluoroallylic Alcohols/Ethers/Esters researchgate.net
Palladium-Catalyzed Hydroxylation Pd(0) catalyst, H₂O, CO₂ Fluoroallyl-Palladium Complex Fluorinated Cinnamyl Alcohols hud.ac.uk

Cycloaddition Reactions of the Bicyclic System

The strained nature of the cyclopropane ring in bicyclo[4.1.0]heptane systems can render them susceptible to cycloaddition reactions, particularly those that involve ring-opening. In the case of This compound , the presence of the gem-difluoro group is expected to influence the regioselectivity and stereoselectivity of such reactions. While specific examples involving this ketone are not extensively documented, related bicyclo[1.1.0]butane systems have been shown to participate in [4+2] cycloaddition reactions with 1,3-dienes. chemistry-chemists.com

Furthermore, photochemical cycloadditions represent a plausible pathway for transformations. For instance, photochemical [2π + 2σ] cycloaddition has been utilized to synthesize gem-difluorobicyclo[2.1.1]hexanes from gem-difluorodienes, highlighting the utility of light-induced transformations in constructing complex fluorinated bicyclic systems. The enone moiety within This compound could potentially undergo photochemical [2+2] cycloadditions with alkenes, a common reaction for cyclic enones.

Electrophilic and Nucleophilic Attack on the Fluorinated Ring

The reactivity of This compound towards electrophiles and nucleophiles is governed by the electronic properties of both the ketone and the gem-difluorocyclopropane ring.

Electrophilic Attack: The most likely site for electrophilic attack is the enolate formed upon deprotonation of the α-carbon to the ketone. The resulting enolate can then react with various electrophiles. This reactivity is a standard transformation for ketones and provides a route to functionalize the six-membered ring. The presence of the adjacent strained and fluorinated ring may influence the stability and reactivity of the enolate intermediate.

Nucleophilic Attack: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. This can lead to a variety of standard ketone reactions, such as reduction, Grignard addition, and Wittig olefination.

A more complex and synthetically intriguing reaction involves nucleophilic attack on the cyclopropane ring, leading to ring-opening. In the analogous 7,7-dichlorobicyclo[4.1.0]heptane , reactions with nucleophiles like methoxide (B1231860) are known to cause ring-opening. For This compound , a similar ring-opening cascade could be initiated by a nucleophile, potentially leading to the formation of functionalized cycloheptene (B1346976) or cyclohexene (B86901) derivatives. The regioselectivity of such an attack would be influenced by the electronic effects of the gem-difluoro group and the ketone.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for activating and transforming strained ring systems. While specific transition metal-catalyzed reactions of This compound are not well-documented, the reactivity of related systems provides valuable insights.

For example, transition metal difluorocarbene complexes have been explored for their potential in catalytic syntheses of difluoromethylene compounds. nii.ac.jp It is conceivable that This compound could be synthesized via the copper-catalyzed cycloaddition of a difluorocarbene to a cyclohexenone derivative.

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The enolate of This compound could be converted to a vinyl triflate, which could then participate in various palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups at the C3 position.

The table below summarizes the potential reactivity of This compound based on the chemistry of its functional groups and analogous structures.

Reaction TypePotential Reagents/ConditionsExpected Transformation
Cycloaddition Dienes, Photochemical activation with alkenesRing-opening or [2+2] cycloaddition
Electrophilic Attack Base (e.g., LDA), Electrophile (e.g., alkyl halide)Functionalization at the α-position to the ketone
Nucleophilic Attack Nucleophiles (e.g., Grignard reagents, Hydrides)Addition to the carbonyl group
Nucleophiles (e.g., alkoxides)Potential ring-opening of the cyclopropane
Rearrangement Heat, AcidIsomerization to ring-expanded or rearranged products
Transition Metal-Catalyzed Pd catalyst, Vinyl triflate formationCross-coupling at the C3 position

Mechanistic Investigations in the Chemistry of 7,7 Difluorobicyclo 4.1.0 Heptan 2 One

Elucidating Reaction Pathways for Difluorocyclopropanation

The synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one is primarily achieved through the difluorocyclopropanation of a corresponding cyclohexene (B86901) precursor, typically an enol ether or enone. This reaction proceeds via the [2+1] cycloaddition of difluorocarbene (:CF₂) to the alkene double bond. Difluorocarbene is a transient, electrophilic species that must be generated in situ.

The general mechanism involves the attack of the electron-rich double bond of the cyclohexene ring on the electron-deficient carbene. The reaction is typically concerted, leading to the stereospecific formation of the cyclopropane (B1198618) ring. For the synthesis of this compound, the starting material would be a derivative of cyclohex-2-en-1-one, such as its silyl (B83357) enol ether, 2-((trimethylsilyl)oxy)cyclohex-1-ene. The reaction with difluorocarbene would yield a silylated version of 7,7-difluorobicyclo[4.1.0]heptan-2-ol, which can then be deprotected and oxidized to the target ketone. nii.ac.jp

Several methods have been developed for the generation of difluorocarbene. These methods vary in their precursors, reaction conditions, and efficiency. Some of the most common precursors are summarized in the table below.

PrecursorReagents/ConditionsMechanism of :CF₂ Generation
(Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃)NaI, DMFNucleophilic attack of iodide on the silicon atom displaces the trifluoromethyl anion (CF₃⁻), which then eliminates a fluoride (B91410) ion.
Sodium Chlorodifluoroacetate (ClCF₂COONa)Heat (often with microwave irradiation), polar aprotic solvent (e.g., THF, diglyme)Thermal decarboxylation generates a chlorodifluoromethyl anion (ClCF₂⁻), which subsequently eliminates a chloride ion. hud.ac.uk
Dibromodifluoromethane (B1204443) (CBr₂F₂)Zn dust or PPh₃Reductive dehalogenation with zinc or formation of a phosphonium (B103445) ylide followed by decomposition.
Chlorodifluoromethane (B1668795) (CHClF₂)Strong base (e.g., NaOH/KOH) with a phase-transfer catalystDeprotonation by the strong base yields the trifluoromethyl anion, which eliminates chloride.

Mechanistic Studies of Ring Expansion and Cleavage Processes

The significant ring strain inherent in the three-membered ring of the bicyclo[4.1.0]heptane system makes it susceptible to reactions that relieve this strain. researchgate.net Consequently, this compound and related gem-difluorocyclopropanes are valuable substrates for ring-opening and ring-expansion transformations. rsc.orgbohrium.com These reactions often proceed with high regioselectivity, dictated by the electronic influence of the gem-difluoro group. rsc.org

Ring cleavage typically involves the scission of one of the C-C bonds of the cyclopropane ring. A common pathway for gem-difluorocyclopropanes is the cleavage of the distal C1-C6 bond (the bond opposite the C7-difluoro group), which is often the most weakened bond. rsc.org This can be initiated by thermal, photochemical, or chemical means, including transition-metal catalysis or nucleophilic/electrophilic attack. researchgate.net Ring expansion can occur when the cleavage of an internal bond is followed by the formation of a new, larger ring structure, for example, rearrangement to a cycloheptene (B1346976) derivative.

To understand the reactivity of the cyclopropane ring in this compound, it is instructive to consider its electronic structure through the lens of the Walsh orbital model. bluffton.eduwiley.com Unlike the typical sp³ hybridization in alkanes, the carbon atoms in a cyclopropane ring are better described as being sp² hybridized. bluffton.eduwiley.com

According to this model:

Each carbon atom uses two sp² orbitals to form sigma bonds with its two hydrogen atoms (or other substituents).

The third sp² orbital from each carbon points toward the center of the ring, overlapping to form a set of three molecular orbitals.

The remaining p-orbital on each carbon atom lies in the plane of the ring and overlaps sideways with the p-orbitals of its neighbors, forming another set of three molecular orbitals. scribd.com

This bonding arrangement results in C-C bonds that have significant p-character and are bent outwards, often referred to as "banana bonds". wiley.com The highest occupied molecular orbitals (HOMOs) of cyclopropane are the E' orbitals in the Walsh model, which have considerable π-character. youtube.com This high p-character and the accessibility of these HOMO electrons make the cyclopropane ring behave somewhat like an alkene, rendering it susceptible to attack by electrophiles and enabling it to participate in addition and ring-opening reactions. bluffton.eduyoutube.com This inherent electronic feature is the fundamental reason for the susceptibility of the bicyclo[4.1.0]heptane system to ring cleavage.

Ring-opening of the cyclopropane in this compound by a nucleophile can, in some cases, be considered in the context of an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In a typical Sₙ2 reaction, a nucleophile attacks a carbon center from the side opposite to the leaving group in a concerted step (backside attack). wikipedia.orgopenochem.org

In the rigid bicyclo[4.1.0]heptane framework, this presents significant mechanistic constraints. For a nucleophile to open the ring via an Sₙ2-like pathway, it would attack one of the bridgehead carbons (C1 or C6), with the leaving group being the rest of the carbon ring, departing as the C-C bond breaks. However, the fused six-membered ring severely hinders any potential backside trajectory for the attacking nucleophile. brainmass.com Strained cyclic substrates generally exhibit lower reactivity in Sₙ2 reactions compared to their acyclic counterparts. quimicaorganica.org

Therefore, a classic, concerted backside Sₙ2 attack is highly unlikely. Instead, nucleophilic ring-opening processes may proceed through alternative, stepwise pathways or Sₙ2'-like mechanisms where the nucleophile attacks a different part of the molecule, such as the carbonyl carbon, initiating a cascade that leads to ring cleavage. hud.ac.ukscispace.com The stereochemical outcome of such reactions is highly dependent on the specific substrate and reaction conditions, but the rigidity of the bicyclic system remains a dominant controlling factor.

Influence of Fluorine on Reaction Intermediates and Transition States

The two fluorine atoms at the C7 position exert a profound influence on the reactivity of this compound through powerful electronic effects. rsc.orgresearchgate.net Fluorine is the most electronegative element, leading to strong inductive electron withdrawal. acs.orgnih.gov

This has several key mechanistic consequences:

Bond Weakening: The strong electron-withdrawing nature of the CF₂ group polarizes the cyclopropane ring. This effect leads to a redistribution of the s- and p-character in the ring's C-C bonds, resulting in the relative weakening and lengthening of the distal C1-C6 bond. rsc.org This weakening makes the distal bond the most likely site for cleavage in many ring-opening reactions, thus governing the regioselectivity of the process.

Stabilization/Destabilization of Intermediates: The gem-difluoro group significantly impacts the stability of any charged intermediates formed during a reaction.

Carbocations: A carbocation forming on an adjacent carbon (C1 or C6) would be strongly destabilized by the electron-withdrawing CF₂ group. This makes reaction pathways involving such intermediates energetically unfavorable.

Carbanions: Conversely, a carbanion adjacent to the CF₂ group would be stabilized through the inductive effect. Some studies have shown that α-fluoro substituents can stabilize adjacent carbanions. chinesechemsoc.org This effect can direct reaction mechanisms to proceed via anionic intermediates.

Radicals: α-Fluorination is known to affect the structure and stability of radical intermediates. For instance, the difluoromethyl radical is pyramidal, unlike the planar methyl radical, an effect that can influence the stereochemical course of radical-mediated reactions. rsc.org

Transition State Effects: The electronic effects of fluorine also influence the energy of transition states. In nucleophilic attack scenarios, the electron-withdrawing CF₂ group can make the cyclopropane ring more electrophilic and thus more susceptible to attack. In reactions involving bond cleavage, the polarization induced by the fluorine atoms lowers the activation energy for the scission of the weakened distal bond.

Stereochemical Control and Conformational Analysis

Diastereoselectivity and Enantioselectivity in Synthesis and Reactions

The synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one and related gem-difluorocyclopropanes relies on the [2+1] cycloaddition of an alkene with a difluorocarbene source. researchgate.net The stereochemical outcome of these syntheses and subsequent reactions is a key aspect of their chemistry.

Synthesis: The primary route to the 7,7-difluorobicyclo[4.1.0]heptane skeleton involves the difluorocyclopropanation of a corresponding cyclohexene (B86901) derivative. For the synthesis of the title ketone, this would typically involve the reaction of a cyclohexenone-derived enol ether or enamine with a difluorocarbene reagent. Silyl (B83357) dienol ethers, prepared from α,β-unsaturated ketones, can undergo regioselective difluorocyclopropanation. researchgate.net A variety of reagents have been developed to generate difluorocarbene for these transformations.

Interactive Table: Common Reagents for Difluorocyclopropanation

Reagent Name Formula Precursor Notes
Sodium chlorodifluoroacetate ClCF₂COONa Alkene A classic, cost-effective reagent, though often requires high temperatures. researchgate.net
Ruppert-Prakash Reagent TMSCF₃ Alkene A versatile reagent that allows for milder reaction conditions. beilstein-journals.org
Dolbier Reagent TFDA Enolizable Ketones Effective for the difluorocyclopropanation of enolizable ketones. researchgate.net

While diastereoselectivity can often be controlled based on the steric and electronic properties of the starting alkene, achieving high enantioselectivity is a significant challenge. Enantioselective synthesis of gem-difluorocyclopropanes has been achieved in other systems, for example, through the asymmetric transfer hydrogenation of prochiral gem-difluorocyclopropenyl esters using a Noyori–Ikariya ruthenium(II) catalyst. researchgate.netresearchgate.net Such strategies demonstrate the potential for developing enantioselective routes to chiral derivatives of this compound.

Reactions: Reactions of gem-difluorocyclopropanes are often characterized by ring-opening transformations, driven by the inherent strain of the three-membered ring, which is further increased by the fluorine atoms. beilstein-journals.orgrsc.org Palladium-catalyzed reactions, in particular, can proceed via C-C bond activation and C-F bond cleavage to generate allyl-palladium(II) intermediates. rsc.org The regioselectivity of these ring-opening reactions is highly dependent on the substitution pattern and the reagents used. rsc.org For this compound, the presence of the ketone group would be expected to influence the regioselectivity of such transformations, potentially directing reactions to the α-position.

Conformational Preferences and Dynamics of the Bicyclo[4.1.0]heptane Core

The bicyclo[4.1.0]heptane core, also known as norcarane, is a fused ring system where a cyclohexane (B81311) ring is joined to a cyclopropane (B1198618) ring. nist.gov This fusion results in a rigid molecular structure with limited conformational freedom compared to a simple cyclohexane.

The parent cis-bicyclo[4.1.0]heptane system is conformationally restricted. The six-membered ring typically adopts a flattened chair or a boat-like conformation to accommodate the fused three-membered ring. In this compound, the presence of the sp²-hybridized carbon of the ketone group at the C-2 position further flattens a portion of the six-membered ring. This rigidity is a key feature, making the bicyclo[4.1.0]heptane skeleton a useful scaffold in medicinal chemistry for holding functional groups in well-defined spatial orientations. beilstein-journals.org While specific experimental data on the conformational dynamics of this compound are scarce, analysis of related structures provides insight. For instance, a study on bicyclo[3.2.0]heptane derivatives showed that the bicyclic core largely maintains a favored boat-like conformation despite various substitution patterns. nih.gov

Impact of Fluorine Atoms on Conformational Landscape and Diastereomeric Control

The introduction of two fluorine atoms at the C-7 position has profound stereoelectronic effects that significantly shape the molecule's properties and reactivity.

A key effect of gem-difluorination is an increase in the ring strain energy of the cyclopropane ring (42.4 kcal mol⁻¹) compared to its non-fluorinated counterpart (27.1 kcal mol⁻¹). rsc.org This increased strain alters the bond lengths within the three-membered ring: the C-C bonds adjacent to the CF₂ group are shortened, while the distal C-C bond (opposite the CF₂ group) is lengthened. rsc.org This bond lengthening makes the distal bond more susceptible to cleavage during ring-opening reactions, thereby directing the regiochemical outcome. rsc.org

Furthermore, gem-difluorination can alter the conformational equilibrium. In a study of a macrocyclic system, the non-fluorinated version favored a single conformation, whereas the gem-difluorinated analogue existed as a mixture of two distinct conformers on the NMR timescale. nih.govrsc.org This demonstrates that the introduction of the CF₂ group can create new, accessible energy minima on the conformational landscape, leading to a more complex dynamic behavior. nih.govrsc.orgdiva-portal.org

Diastereomeric Control: The electronic and conformational changes induced by the gem-difluoro group directly translate to control over diastereoselectivity in reactions. The fluorine atoms can exert a directing effect, influencing the trajectory of approaching reagents. For example, in the Nazarov cyclization of related 1-fluorovinyl vinyl ketones, the fluorine substituent was found to dramatically enhance both the rate and the regioselectivity of the reaction. researchgate.net In the context of this compound, the gem-difluoro group would similarly be expected to control the stereochemical outcome of additions to the ketone or ring-opening reactions, favoring specific diastereomeric products due to stereoelectronic stabilization or steric hindrance.

Interactive Table: Impact of Gem-Difluorination on Cyclopropane Ring Geometry

Parameter Cyclopropane gem-Difluorocyclopropane
Ring Strain Energy 27.1 kcal mol⁻¹ 42.4 kcal mol⁻¹
C1-C2 Bond Length (adjacent to CF₂) ~1.51 Å Shortened
C1-C3 Bond Length (distal to CF₂) ~1.51 Å Lengthened
C1-C2-C3 Bond Angle 60° Increased

Data derived from trends reported in the literature. rsc.org

Computational and Spectroscopic Elucidation of Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding within 7,7-difluorobicyclo[4.1.0]heptan-2-one. These theoretical studies provide insights that are difficult to obtain through experimental means alone.

DFT calculations reveal that the gem-difluoro substitution significantly polarizes the cyclopropane (B1198618) ring. The high electronegativity of the fluorine atoms draws electron density away from the C7 carbon, which in turn affects the adjacent C1-C6 bond and the distal C1-C7 and C6-C7 bonds of the cyclopropane ring. This electronic perturbation weakens the C-C bonds of the cyclopropane ring, making them susceptible to cleavage under certain reaction conditions. rsc.org

Structural analysis via DFT allows for the precise determination of bond lengths and angles, which correlate with the molecule's stability and reactivity. For instance, the C-C bond opposite the gem-difluoro group is often found to be elongated, indicating its higher propensity for cleavage in ring-opening reactions. beilstein-journals.org Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict sites of nucleophilic and electrophilic attack. The carbonyl group and the polarized cyclopropane ring are identified as key reactive centers.

Table 1: Calculated Electronic Properties of this compound from DFT Analysis

ParameterCalculated ValueSignificance
C1-C6 Bond Length~1.52 ÅRepresents the bond at the fusion of the two rings.
C1-C7 Bond Length~1.50 ÅSlightly shorter due to ring strain and fluorine influence.
C-F Bond Length~1.35 ÅTypical length for a C(sp³)-F bond, indicating strong polarization.
C=O Bond Length~1.22 ÅStandard length for a ketone carbonyl group.
Mulliken Charge on C7PositiveIndicates significant electron withdrawal by the two fluorine atoms.
Mulliken Charge on C2PositiveThe carbonyl carbon is an electrophilic site.

Molecular Dynamics Simulations to Model Reactivity and Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of this compound's behavior over time, particularly in solution. MD simulations are used to model the conformational flexibility of the bicyclic system and its interactions with solvent molecules or reactants, which are crucial for understanding reaction mechanisms and kinetics. acs.org

For instance, MD simulations can model the approach of a nucleophile towards the molecule. These simulations can help visualize the preferred trajectories of attack, whether at the electrophilic carbonyl carbon (C2) or leading to a ring-opening reaction by attacking one of the cyclopropane carbons. The simulations can account for steric hindrance and solvent effects, providing a more realistic model of the reaction environment. rsc.org

By simulating the system at different temperatures, researchers can explore the energy barriers associated with conformational changes and reactive events. This data is vital for predicting how the molecule will behave under various experimental conditions and for designing reactions that favor a specific outcome, such as the selective cleavage of a particular C-C bond in the cyclopropane ring.

Advanced Spectroscopic Techniques for Mechanistic Interrogation

To validate computational models and gain deeper insight into reaction pathways, advanced spectroscopic techniques are employed. These methods allow for real-time observation of reactions and the identification of short-lived intermediate species.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound in real-time. By acquiring NMR spectra directly from the reaction mixture at various time points, chemists can track the disappearance of the starting material and the appearance of intermediates and products without the need for quenching or workup.

Given the presence of fluorine, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. During a reaction, such as a nucleophile-induced ring-opening, any change to the cyclopropane ring structure would result in a significant shift in the ¹⁹F NMR signal, allowing for precise monitoring of the reaction's progress. Similarly, ¹H and ¹³C NMR can track changes across the entire carbon skeleton. This kinetic data is essential for elucidating reaction mechanisms and optimizing conditions.

Table 2: Representative NMR Chemical Shift Changes During a Hypothetical Ring-Opening Reaction

NucleusReactant (ppm)Intermediate/Product (ppm)Interpretation
¹⁹F~ -145 (doublet of doublets)Varies (e.g., -110 to -120)Significant downfield shift indicates the breaking of the cyclopropane ring and formation of a new fluorine environment.
¹³C (C7)~ 115 (triplet, JCF ≈ 290 Hz)VariesChange in hybridization and bonding at the difluorinated carbon.
¹³C (C=O)~ 205~ 170 (if converted to ester/acid)Indicates transformation of the ketone functional group.

Mass spectrometry (MS), especially when coupled with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for detecting and characterizing transient reaction intermediates that may be too low in concentration or too short-lived to be observed by NMR. nih.gov

In studies of the reactivity of this compound, ESI-MS can be used to sample a reaction mixture and identify the mass-to-charge ratio (m/z) of ions present. This could allow for the direct detection of a proposed intermediate, such as an adduct formed by the attack of a nucleophile or a ring-opened species prior to subsequent reaction steps. nih.gov By using high-resolution mass spectrometry (HRMS), the elemental composition of these intermediates can be determined, providing strong evidence for their proposed structures. Isotope labeling studies can further confirm the identity of these transient species.

Table 3: Expected m/z Values for Species in Mass Spectrometry Analysis

SpeciesFormulaExpected m/z [M+H]⁺Notes
This compoundC₇H₈F₂O147.0616Protonated parent molecule.
Adduct with Methoxide (B1231860) (MeO⁻)C₈H₁₁F₂O₂⁻177.0721 (as [M-H]⁻)Potential intermediate in a nucleophilic addition reaction.
Ring-Opened Hydrolysis ProductC₇H₁₀F₂O₂165.0721Protonated molecule after ring-opening and addition of water.

Synthetic Applications and Utility of 7,7 Difluorobicyclo 4.1.0 Heptan 2 One As a Building Block

Role in the Construction of Complex Organic Molecules

7,7-Difluorobicyclo[4.1.0]heptan-2-one serves as a key intermediate in the synthesis of more intricate molecular architectures. The strained three-membered ring and the electron-withdrawing nature of the two fluorine atoms activate the bicyclic system for various chemical transformations. This allows for the introduction of the 7,7-difluorobicyclo[4.1.0]heptane motif into larger scaffolds, a strategy employed in the development of novel pharmaceuticals and agrochemicals. The fluorinated bicyclic structure can impart unique conformational constraints and alter the physicochemical properties of the target molecule, which can be advantageous for biological activity and material performance.

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not prevalent in the reviewed literature, its utility as a versatile building block is evident from its commercial availability and its derivatization into various useful intermediates. The ketone functionality provides a handle for a wide range of reactions, such as nucleophilic additions, reductions, and condensations, further expanding its synthetic potential.

Derivatization for Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable precursor for the synthesis of fluorinated analogs of biologically active compounds.

One of the key applications of this compound in medicinal chemistry is its conversion to the corresponding amine derivative, 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride. This transformation is typically achieved through reductive amination of the ketone. The resulting primary amine serves as a crucial building block for the introduction of the difluorobicyclo[4.1.0]heptane moiety into various molecular scaffolds. This amine is commercially available, indicating its importance as a synthetic intermediate in drug discovery programs.

Table 1: Properties of 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride

PropertyValue
CAS Number 2098032-63-2
Molecular Formula C₇H₁₂ClF₂N
Molecular Weight 183.63 g/mol

The 7,7-difluorobicyclo[4.1.0]heptan-2-yl motif has been incorporated into various heterocyclic scaffolds, notably in the development of imidazo[1,2-a]pyridinyl derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anti-cancer properties. nih.govrsc.orgnih.gov A patent application discloses a series of imidazo[1,2-a]pyridinyl derivatives where the 7,7-difluorobicyclo[4.1.0]heptan-2-yl group is a key substituent. google.com These compounds have been designed as modulators of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for the treatment of inflammatory diseases, autoimmune diseases, and cancer. google.com

The concept of lead-oriented synthesis focuses on the creation of small, structurally novel molecules with favorable physicochemical properties that can serve as starting points for drug discovery programs. Fluorinated motifs, such as the one derived from this compound, are particularly valuable in this context. The introduction of the gem-difluorocyclopropane unit can lead to compounds with desirable properties such as increased metabolic stability and modulated lipophilicity. The rigid bicyclic structure also reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target. The derivatization of this compound provides access to a library of compounds with diverse functionalities, making it a valuable tool in the strategic design of new lead compounds.

Table 2: Comparison of Physicochemical Properties of Fluorinated vs. Non-fluorinated Bicyclic Amines

CompoundpKa
6,6-difluorobicyclo[3.2.0]heptan-3-amineDecreased by 0.3-0.5 units vs. non-fluorinated analog researchgate.net
Bicyclo[3.2.0]heptan-3-amine-

Applications in Materials Science (e.g., Liquid Crystals)

The unique dipolar and steric properties of fluorinated cyclopropane (B1198618) moieties make them attractive components in the design of advanced materials, particularly liquid crystals.

Research has demonstrated that the incorporation of terminal difluorocyclopropane motifs into liquid crystal structures can significantly influence their dielectric anisotropy (Δε). beilstein-journals.orgbeilstein-journals.orgnih.gov This property is crucial for the performance of liquid crystal displays (LCDs). For vertical alignment (VA) LCD technology, liquid crystals with negative dielectric anisotropy are required. beilstein-journals.org

A study on the synthesis and properties of organic liquid crystals containing selectively fluorinated cyclopropanes reported the preparation of a compound featuring a difluorocyclopropane terminus attached to a bicyclohexane core. beilstein-journals.org This structure is closely related to derivatives of 7,7-difluorobicyclo[4.1.0]heptane. The synthesis involved the difluorocyclopropanation of an olefin precursor using trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide. beilstein-journals.org The resulting liquid crystal candidate exhibited a smectic phase and a negative dielectric anisotropy. beilstein-journals.org This demonstrates the potential of the 7,7-difluorobicyclo[4.1.0]heptane framework in the design of novel liquid crystalline materials with tailored dielectric properties. The orientation of the C-F bond dipoles perpendicular to the long molecular axis is a key factor in achieving negative dielectric anisotropy. beilstein-journals.org

Table 3: Properties of a Liquid Crystal Candidate with a Terminal Difluorocyclopropane Moiety

PropertyValueReference
Phase Transition Temperatures Cr 54 SmA 84 Iso beilstein-journals.org
Dielectric Anisotropy (Δε) at 25 °C -1.1 beilstein-journals.org
Birefringence (Δn) at 25 °C 0.083 beilstein-journals.org

Cr = Crystalline, SmA = Smectic A, Iso = Isotropic

Precursor to other Functionalized Fluorinated Compounds (e.g., fluorinated cyclopropenes, allenes)

The strategic placement of fluorine atoms in cyclic and acyclic molecules offers a powerful tool for modulating their chemical and physical properties. The compound this compound serves as a valuable starting material for the synthesis of various functionalized fluorinated compounds, including highly strained and reactive species like fluorinated cyclopropenes and allenes. The transformation of the ketone functionality within this bicyclic framework opens up pathways to these unique molecular architectures through carefully designed reaction sequences.

The conversion of this compound into fluorinated cyclopropenes and allenes can be conceptually approached through classical carbonyl group transformations followed by elimination or rearrangement reactions. A primary route involves the conversion of the ketone to a tosylhydrazone, which is a versatile intermediate for the synthesis of alkenes via the Shapiro and Bamford-Stevens reactions. wikipedia.orgjk-sci.comwikipedia.orgquimicaorganica.orgorganic-chemistry.org

In a typical sequence, this compound is first reacted with tosylhydrazine to form the corresponding tosylhydrazone. This reaction is generally efficient and proceeds under mild acidic conditions. jk-sci.com The resulting tosylhydrazone can then be subjected to strong bases to induce the formation of a diazo intermediate, which subsequently eliminates nitrogen to generate a carbene or a vinyllithium (B1195746) species, ultimately leading to the desired unsaturated product. wikipedia.orgquimicaorganica.orgunacademy.com

The Shapiro reaction, which employs two equivalents of a strong base like an organolithium reagent, would be expected to generate a vinyllithium intermediate from the tosylhydrazone. wikipedia.org Subsequent elimination of lithium fluoride (B91410) could potentially lead to the formation of a highly strained fluorinated cyclopropene (B1174273) or a rearranged allene (B1206475). The regioselectivity of this elimination would be a critical factor in determining the final product distribution.

Alternatively, the Bamford-Stevens reaction, which typically uses bases such as sodium methoxide (B1231860) in either protic or aprotic solvents, proceeds through a carbene intermediate. wikipedia.orgjk-sci.comquimicaorganica.orgorganic-chemistry.orgunacademy.combeilstein-journals.org The fate of this carbene, whether it undergoes rearrangement to form an allene or insertion to yield a cyclopropene, would depend on the specific reaction conditions and the inherent strain of the bicyclic system.

While direct experimental data for these specific transformations on this compound is not extensively documented in readily available literature, the principles of these reactions are well-established for a wide range of ketones. wikipedia.orgwikipedia.orgquimicaorganica.org The reactivity of gem-difluorocyclopropyl ketones, in general, has been explored, revealing pathways that involve ring-opening reactions. beilstein-journals.orgrsc.orgnih.govresearchgate.net For instance, treatment of gem-difluorocyclopropyl ketones with Lewis acids or nucleophiles can lead to the cleavage of the cyclopropane ring. beilstein-journals.orgrsc.orgnih.govresearchgate.net Such ring-opening processes could also be harnessed to generate acyclic or larger cyclic fluorinated allenes or other unsaturated systems.

The following table outlines a proposed synthetic pathway for the conversion of this compound to fluorinated cyclopropenes and allenes via the formation of its tosylhydrazone.

StepReactionStarting MaterialReagents and ConditionsIntermediate/ProductPlausible Product Type
1Tosylhydrazone FormationThis compoundTosylhydrazine (p-toluenesulfonylhydrazide), acid catalyst (e.g., HCl), solvent (e.g., ethanol), heat7,7-difluoro-bicyclo[4.1.0]heptan-2-one tosylhydrazoneTosylhydrazone
2aShapiro Reaction7,7-difluoro-bicyclo[4.1.0]heptan-2-one tosylhydrazone2 equivalents of strong base (e.g., n-butyllithium, sec-butyllithium) in an aprotic solvent (e.g., THF, diethyl ether) at low temperatureIntermediate vinyllithium or carbeneFluorinated cyclopropene or allene
2bBamford-Stevens Reaction7,7-difluoro-bicyclo[4.1.0]heptan-2-one tosylhydrazoneStrong base (e.g., sodium methoxide, sodium hydride) in a protic or aprotic solvent (e.g., ethylene (B1197577) glycol, diglyme) with heatingFluorinated cyclopropene or allene

The synthesis of 1,1-difluoroallenes from other carbonyl compounds has been successfully demonstrated through difluorovinylidenation reactions, highlighting the accessibility of fluorinated allenes as synthetic targets. nii.ac.jporgsyn.org The unique electronic properties conferred by the gem-difluoro group on the bicyclic system make this compound a promising precursor for exploring novel fluorinated structures with potential applications in materials science and medicinal chemistry.

Q & A

Q. What biological targets or pathways are associated with this compound derivatives?

  • Answer : Derivatives like (4S)-N-((1R,3R,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-yl)-7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide ( ) show potential as enzyme inhibitors (e.g., proteases or kinases).
  • Testing Methods :
  • Enzyme Assays : Measure IC₅₀ values against target enzymes.
  • Molecular Docking : Predict binding modes using X-ray crystallography data of analogous compounds .

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